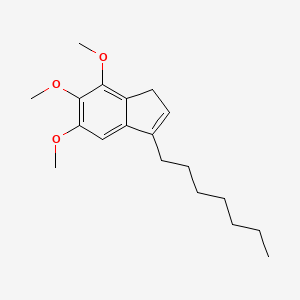

1H-Indene, 3-heptyl-5,6,7-triMethoxy-

Description

Contextualizing 1H-Indene, 3-heptyl-5,6,7-triMethoxy- within Contemporary Organic Synthesis and Medicinal Chemistry Paradigms

The compound 1H-Indene, 3-heptyl-5,6,7-triMethoxy- represents a highly functionalized indene (B144670) structure. Its design incorporates three key structural features: the indene core, a long-chain alkyl (heptyl) group, and a polysubstituted aromatic ring with three methoxy (B1213986) groups. In modern medicinal chemistry, such multi-functionalized molecules are designed to optimize interactions with biological targets, enhance pharmacokinetic properties, and modulate physicochemical characteristics. The specific combination of a lipophilic heptyl chain and electron-donating methoxy groups on the indene framework suggests a molecule engineered for specific biological interactions, potentially targeting hydrophobic pockets within proteins while maintaining favorable metabolic profiles.

Review of Advanced Synthetic Methodologies for Substituted Indene Scaffolds

The construction of polysubstituted indenes is a significant objective in organic synthesis, and numerous methodologies have been developed to achieve this. bohrium.com These methods range from classical approaches, such as the intramolecular acylation of 3-arylpropanoic acids, to modern transition-metal-catalyzed reactions. organic-chemistry.org

Advanced strategies often provide superior control over regioselectivity and functional group tolerance. Key contemporary methods include:

Palladium and Copper-Catalyzed Reactions: These methods allow for the post-functionalization of pre-formed indene rings, enabling the introduction of various substituents. organic-chemistry.org

Rhodium-Catalyzed Reactions: Rhodium catalysts can be used for the reaction of propargylic alcohols with boronic acids to form trisubstituted allylic alcohols, which serve as precursors to indenes. organic-chemistry.org Another approach involves the reaction of 2-(chloromethyl)phenylboronic acid with alkynes. organic-chemistry.org

Cobalt-Catalyzed C-H Activation: This technique facilitates the construction of the indene core from aromatic systems and α,β-unsaturated ketones under mild conditions. organic-chemistry.orgacs.org

Metal-Free Borylative Cyclization: BCl₃-promoted cyclization of o-alkynylstyrenes offers a metal-free route to boron-functionalized indenes, which can be further derivatized. nih.govacs.org This approach is notable for its versatility and has been applied in the total synthesis of the indene-based drug Sulindac. nih.govacs.org

Aldol-Type Reactions: A feasible pathway to substituted indenes involves an aldol-type reaction between an indanone and a lithium salt, followed by acid-catalyzed dehydration. nih.govresearchgate.net This method is effective for creating a variety of indene-based molecular modules. nih.gov

A plausible synthetic route to 1H-Indene, 3-heptyl-5,6,7-triMethoxy- could start from a corresponding 5,6,7-trimethoxy-1-indanone. A Grignard reaction with heptylmagnesium bromide would form a tertiary alcohol, which could then be dehydrated under acidic conditions to yield the target 3-heptyl-substituted indene.

| Synthetic Method | Catalyst/Reagent | Key Features |

| Aldol-Type Reaction | Lithium Diisopropylamide (LDA), Acid | Good yields for specific indenylacetamides; short synthetic sequence. nih.gov |

| BCl₃-Mediated Cyclization | BCl₃ | Metal-free; produces versatile boron-functionalized intermediates. nih.govacs.org |

| Rhodium-Catalyzed Cyclization | Rh(I) catalyst | High yields; regioselectivity depends on steric nature of substituents. organic-chemistry.org |

| Cobalt-Catalyzed C-H Activation | Cp*Co(CO)I₂ | Mild reaction conditions; excellent functional group compatibility. organic-chemistry.orgacs.org |

Significance of Tri-substituted Methoxy and Heptyl Moieties in Indene-Based Structures for Mechanistic Investigations

The specific substituents on the indene scaffold are critical determinants of the molecule's properties and potential biological activity.

The 5,6,7-trimethoxy substitution pattern is particularly significant. Methoxy groups are prevalent in natural products and approved drugs, where they influence ligand-target binding, physicochemical properties, and metabolic stability. nih.gov They can act as hydrogen bond acceptors and their orientation can be crucial for binding affinity. In some contexts, the trimethoxy-aryl moiety is a key pharmacophore for interacting with specific biological targets, such as tubulin. researchgate.net For instance, the 5,6,7-trimethoxy pattern is a significant feature in certain benzimidazole (B57391) derivatives that exhibit potent antiproliferative activity by inhibiting tubulin polymerization. rsc.org The methoxy groups can also be sites of metabolism, typically through O-demethylation, which can be a route for prodrug activation or metabolic clearance. researchgate.net

The 3-heptyl group is a non-polar, lipophilic alkyl chain. Its primary role is to increase the molecule's hydrophobicity, which is quantified by the partition coefficient (LogP). This property is crucial for a molecule's ability to cross cellular membranes and can facilitate strong binding interactions within hydrophobic pockets of target proteins. The length of the alkyl chain is often tuned to optimize this balance between solubility and membrane permeability.

The combination of these moieties on an indene core creates a molecule with a distinct amphipathic character: a polar, electron-rich methoxy-substituted aromatic region and a non-polar, lipophilic alkyl region. This duality is a common feature in pharmacologically active compounds designed to interact with complex biological systems.

| Moiety | Predicted Influence on Molecular Properties |

| Indene Core | Provides a rigid, planar scaffold for orienting functional groups. |

| 5,6,7-Trimethoxy Groups | Increases electron density of the aromatic ring; acts as hydrogen bond acceptor; potential site for metabolism (O-demethylation); may confer specific binding properties (e.g., to tubulin). rsc.orgresearchgate.net |

| 3-Heptyl Group | Increases lipophilicity (LogP); enhances binding to hydrophobic pockets; influences membrane permeability and solubility. |

Hypotheses and Research Questions Pertaining to 1H-Indene, 3-heptyl-5,6,7-triMethoxy- as a Novel Research Probe

Given the structural features of 1H-Indene, 3-heptyl-5,6,7-triMethoxy- , several hypotheses and research questions can be formulated to guide its investigation as a novel chemical probe.

Hypotheses:

The compound may exhibit antiproliferative activity against cancer cell lines. The trimethoxy-aryl motif is a known pharmacophore in potent tubulin polymerization inhibitors, and the indene scaffold can mimic the core of other bioactive molecules. researchgate.netnih.gov

The heptyl group will confer high affinity for proteins with deep, hydrophobic binding sites. Its length may provide selectivity for certain protein targets over others.

The compound could serve as a modulator of cellular signaling pathways where lipid-protein interactions are critical, due to its amphipathic nature.

Key Research Questions:

Synthesis and Characterization: What is the most efficient and scalable synthetic route to produce 1H-Indene, 3-heptyl-5,6,7-triMethoxy- and its analogs with varying alkyl chain lengths?

Biological Activity: What are the primary biological targets of this compound? Does it inhibit tubulin polymerization as hypothesized, or does it interact with other targets such as kinases, nuclear receptors, or ion channels?

Structure-Activity Relationship (SAR): How does the length of the alkyl chain at the 3-position influence biological activity and selectivity? Are all three methoxy groups essential for its activity, or would di- or mono-methoxy analogs retain or improve potency?

Physicochemical and Pharmacokinetic Profile: What are the measured LogP, solubility, and metabolic stability of the compound? How do these properties correlate with its performance in cell-based assays?

The investigation of 1H-Indene, 3-heptyl-5,6,7-triMethoxy- offers a compelling case study into the rational design of functional molecules, bridging the gap between advanced synthetic chemistry and mechanistic biology.

Structure

3D Structure

Properties

CAS No. |

1258275-75-0 |

|---|---|

Molecular Formula |

C19H28O3 |

Molecular Weight |

304.4 g/mol |

IUPAC Name |

3-heptyl-5,6,7-trimethoxy-1H-indene |

InChI |

InChI=1S/C19H28O3/c1-5-6-7-8-9-10-14-11-12-15-16(14)13-17(20-2)19(22-4)18(15)21-3/h11,13H,5-10,12H2,1-4H3 |

InChI Key |

NLEMSQZZTSKEHL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC1=CCC2=C(C(=C(C=C21)OC)OC)OC |

Origin of Product |

United States |

Advanced Synthetic Strategies and Methodological Development for 1h Indene, 3 Heptyl 5,6,7 Trimethoxy

Chemo- and Regioselective Synthesis of the 1H-Indene Core with Tri-methoxy Substitution

The construction of the 5,6,7-trimethoxy-1H-indene core is a pivotal step in the synthesis of the target molecule. The presence of multiple methoxy (B1213986) groups on the aromatic ring influences the reactivity and requires careful selection of synthetic methods to ensure the desired regioselectivity of the cyclization. Several strategies can be envisioned for the formation of this substituted indene (B144670) core, including the Nazarov cyclization and the cyclization of ortho-alkynylstyrenes.

The Nazarov cyclization, a 4π-electrocyclic ring closure of a divinyl ketone, is a powerful tool for the synthesis of cyclopentenones, which can be further elaborated to indenes. mdpi.comwikipedia.org For the synthesis of the 5,6,7-trimethoxy-1H-indene core, a divinyl ketone precursor bearing the 1,2,3-trimethoxyphenyl group would be required. The reaction is typically catalyzed by strong Lewis or Brønsted acids. organic-chemistry.org The electron-donating nature of the methoxy groups can facilitate the cyclization by stabilizing the pentadienyl cation intermediate. organic-chemistry.org

Another robust method for indene synthesis involves the cyclization of ortho-alkynylstyrenes. pku.edu.cnnih.gov This transformation can be promoted by various transition metal catalysts or even under metal-free conditions using reagents like BCl3. nih.govacs.org The regioselectivity of this cyclization is often influenced by the nature of the substituents on the alkyne and the alkene moieties.

Investigation of Stereoselective Cyclization Pathways

The stereoselectivity of the indene ring formation is a critical aspect, particularly when chiral centers are to be established. In the context of the Nazarov cyclization, the key 4π-electrocyclization step proceeds in a conrotatory manner as dictated by the Woodward-Hoffmann rules. wikipedia.org While the initial cyclization establishes a specific stereochemistry, subsequent proton transfer steps under acidic conditions can lead to racemization of stereocenters alpha to the carbonyl group, often resulting in low diastereoselectivity. organic-chemistry.org However, the development of asymmetric Nazarov cyclizations using chiral Lewis acids or Brønsted acids has shown promise in controlling the stereochemical outcome. illinois.edu

For the cyclization of ortho-alkynylstyrenes, the stereoselectivity can be influenced by the choice of catalyst and reaction conditions. nih.gov For instance, certain gold(I) and palladium(II) catalysts have been shown to promote stereoselective cycloisomerization reactions. pku.edu.cn The mechanism often involves the formation of a vinyl-metal species, and the subsequent carbocyclization can proceed with a degree of stereocontrol.

| Cyclization Method | Key Features | Potential for Stereocontrol |

| Nazarov Cyclization | 4π-electrocyclic ring closure of divinyl ketones. | Asymmetric variants with chiral Lewis or Brønsted acids can induce enantioselectivity. Diastereoselectivity can be challenging to control. |

| o-Alkynylstyrene Cyclization | Transition metal-catalyzed or acid-mediated cycloisomerization. | Catalyst and ligand choice can influence the stereochemical outcome of the cyclization. |

| Palladium-Catalyzed Cycloaromatization | Involves a vinyl palladium intermediate. | Can lead to specific isomers depending on the reaction pathway. |

Optimization of Catalyst Systems for Indene Ring Formation

The choice of catalyst is paramount for achieving high efficiency and selectivity in the synthesis of the 5,6,7-trimethoxy-1H-indene core. For Nazarov cyclizations, a range of Lewis acids such as FeCl3, AlCl3, and BF3·OEt2, as well as Brønsted acids like H2SO4 and TFA, have been traditionally employed. mdpi.comnih.gov However, these often need to be used in stoichiometric amounts. Recent advancements have focused on the development of catalytic Nazarov cyclizations using more sophisticated catalyst systems, including scandium and copper triflates, which can operate at lower catalyst loadings. illinois.edu

In the case of ortho-alkynylstyrene cyclizations, palladium catalysts are widely used. pku.edu.cnacs.org For instance, Pd(II) complexes can effectively catalyze the cyclization, and the choice of ligands can be optimized to improve the reaction's performance. acs.org Gold and platinum catalysts are also highly effective for the cycloisomerization of enynes. nih.gov Metal-free conditions, for example using BCl3, offer an alternative pathway and can provide excellent selectivity for the formation of borylated indenes, which are versatile intermediates for further functionalization. nih.govacs.org

| Catalyst System | Reaction Type | Advantages |

| FeCl3, AlCl3, BF3·OEt2 | Nazarov Cyclization | Readily available and inexpensive Lewis acids. |

| Sc(OTf)3, Cu(OTf)2 | Catalytic Nazarov Cyclization | Can be used in catalytic amounts, milder reaction conditions. |

| Pd(II) complexes | o-Alkynylstyrene Cyclization | High efficiency and functional group tolerance. |

| Au(I), Pt(II) complexes | o-Alkynylstyrene Cyclization | Effective for cycloisomerization of enynes. |

| BCl3 | Metal-free o-Alkynylstyrene Cyclization | Provides access to borylated indenes for further derivatization. |

Introduction of the Heptyl Side Chain via Optimized Alkylation Protocols

Once the 5,6,7-trimethoxy-1H-indene core is synthesized, the next crucial step is the introduction of the heptyl side chain at the C3 position. This can be achieved through direct alkylation of the indene nucleus or by employing modern organometallic coupling reactions.

A straightforward approach is the deprotonation of 5,6,7-trimethoxy-1H-indene with a strong base, such as an organolithium reagent or sodium hydride, to generate the indenyl anion. beilstein-journals.org This anion can then react with a suitable electrophile, such as 1-bromoheptane, to introduce the heptyl group. While deprotonation typically occurs at the C1 position, the resulting anion can exist in equilibrium with its C3-substituted isomer, and under certain conditions, the C3-alkylated product can be obtained. nih.gov An alternative and often more regioselective method involves the reaction of a 5,6,7-trimethoxyindan-1-one precursor with a heptyl Grignard or organolithium reagent, followed by dehydration of the resulting tertiary alcohol to yield the 3-heptyl-1H-indene.

Exploration of Organometallic Coupling Reactions at the C3 Position

Organometallic cross-coupling reactions offer a powerful and versatile strategy for the regioselective introduction of the heptyl side chain. libretexts.orgyoutube.com This approach necessitates the preparation of a 3-halo-5,6,7-trimethoxy-1H-indene intermediate. Halocyclization of a suitable ortho-alkynylstyrene precursor can provide direct access to such 3-haloindenes. researchgate.net

The Negishi coupling, which involves the reaction of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst, is particularly well-suited for the formation of C(sp2)-C(sp3) bonds. wikipedia.orgorganic-chemistry.org Thus, the coupling of 3-bromo-5,6,7-trimethoxy-1H-indene with a heptylzinc reagent would be a viable route to the target molecule. organic-chemistry.org The Suzuki-Miyaura coupling, employing a heptylboronic acid or ester, is another excellent option, known for its mild reaction conditions and high functional group tolerance. libretexts.org

| Coupling Reaction | Organometallic Reagent | Catalyst | Key Features |

| Negishi Coupling | Heptylzinc halide | Pd(0) or Ni(0) complexes | High reactivity of the organozinc reagent, allowing for efficient coupling. rsc.org |

| Suzuki-Miyaura Coupling | Heptylboronic acid/ester | Pd(0) complexes | Mild reaction conditions, high functional group tolerance, commercially available reagents. |

| Corey-House Synthesis | Lithium diheptylcuprate | N/A | Reaction with a suitable indene-derived electrophile. libretexts.org |

Development of Novel Synthetic Routes for Heptyl Attachment

Beyond traditional alkylation and cross-coupling methods, novel synthetic strategies for the introduction of the heptyl side chain are continually being developed. One such approach is "borrowing hydrogen" or "hydrogen autotransfer" catalysis. nih.gov In this methodology, a catalyst, often based on iridium or ruthenium, temporarily abstracts hydrogen from a primary alcohol (in this case, 1-heptanol) to form an in-situ aldehyde. This aldehyde can then react with a nucleophile, such as the indenyl anion of 5,6,7-trimethoxy-1H-indene, and the catalyst subsequently returns the hydrogen to effect the alkylation. This method is highly atom-economical as it uses an alcohol as the alkylating agent and produces water as the only byproduct.

Radical-based methods also present a potential avenue for C3-alkylation. rsc.org For instance, the reaction of a 3-functionalized indene (e.g., a 3-iodoindene) with an alkylborane in the presence of a radical initiator could lead to the formation of the desired C-C bond. These emerging methodologies offer promising alternatives for the efficient and sustainable synthesis of 1H-Indene, 3-heptyl-5,6,7-triMethoxy-.

Synthesis of Precursor Molecules for 1H-Indene, 3-heptyl-5,6,7-triMethoxy-

The successful synthesis of the target molecule relies on the efficient preparation of key precursor molecules. A fundamental starting material is 1,2,3-trimethoxybenzene (B147658). This can be synthesized from the readily available pyrogallol (B1678534) through exhaustive methylation using reagents such as dimethyl sulfate (B86663) or dimethyl carbonate. researchgate.netgoogle.comprepchem.com

To construct the indene ring, 1,2,3-trimethoxybenzene needs to be further functionalized. One strategy involves a Friedel-Crafts acylation with propanoyl chloride to yield 1-(3,4,5-trimethoxyphenyl)propan-1-one. Subsequent intramolecular cyclization under acidic conditions can then form the indanone, 5,6,7-trimethoxyindan-1-one. The synthesis of a related compound, C-(4,5,6-trimethoxyindan-1-yl)methanamine, has been reported, indicating the viability of synthesizing the corresponding indanone precursor. researchgate.netnih.gov

For syntheses involving the cyclization of an ortho-alkynylstyrene, a different set of precursors is required. Starting from 1,2,3-trimethoxybenzene, a halogen can be introduced via electrophilic aromatic substitution, followed by the introduction of a vinyl group (e.g., via a Stille or Suzuki coupling). Sonogashira coupling of the resulting ortho-halostyrene with a suitable terminal alkyne would then provide the necessary ortho-alkynylstyrene precursor for the subsequent cyclization step. The specific choice of alkyne would be tailored to facilitate the introduction of the heptyl group either before or after the indene ring formation.

Functionalization of Aromatic Precursors for the Tri-methoxy Moiety

The synthesis of 1H-Indene, 3-heptyl-5,6,7-triMethoxy- necessitates a carefully planned strategy for the introduction of the characteristic trimethoxy moiety onto an aromatic precursor. A plausible approach commences with a readily available starting material such as a substituted phenol, which can be strategically functionalized. organic-chemistry.org The regioselective introduction of three methoxy groups is a key challenge that can be addressed through a multi-step sequence involving directing group chemistry and sequential alkylation.

One potential pathway involves the use of a precursor with existing hydroxyl or other oxygen-containing functionalities that can be converted to methoxy groups. For instance, a di- or tri-hydroxy-substituted aromatic compound could serve as a starting point. The selective protection of certain hydroxyl groups, followed by methylation of the unprotected ones and subsequent deprotection and methylation of the remaining hydroxyls, allows for controlled synthesis. The choice of protecting groups and methylation reagents is critical to ensure high yields and avoid unwanted side reactions.

An alternative strategy could employ C-H activation techniques, which have emerged as powerful tools for the direct functionalization of aromatic rings. researchgate.netbeilstein-journals.org While challenging to control regioselectivity with multiple potential sites, the use of appropriate directing groups could guide the methoxylation to the desired positions.

Below is a hypothetical reaction scheme illustrating a possible sequence for the functionalization of an aromatic precursor:

| Step | Reactant | Reagents | Product | Purpose |

| 1 | Substituted Phenol | HNO₃, H₂SO₄ | Nitrated Phenol | Introduction of a directing group |

| 2 | Nitrated Phenol | Protection Reagent (e.g., Ac₂O) | Protected Nitrated Phenol | Protection of the hydroxyl group |

| 3 | Protected Nitrated Phenol | Reduction Agent (e.g., H₂, Pd/C) | Protected Amino Phenol | Reduction of the nitro group |

| 4 | Protected Amino Phenol | Diazotization (NaNO₂, HCl), followed by hydrolysis | Protected Dihydroxy Phenol | Introduction of a second hydroxyl group |

| 5 | Protected Dihydroxy Phenol | Methylating Agent (e.g., (CH₃)₂SO₄, base) | Protected Dimethoxy Phenol | Methylation of hydroxyl groups |

| 6 | Protected Dimethoxy Phenol | Deprotection | Dimethoxy Phenol | Removal of the protecting group |

| 7 | Dimethoxy Phenol | Introduction of a third hydroxyl group | Trihydroxy precursor | Preparation for final methylation |

| 8 | Trihydroxy precursor | Methylating Agent (e.g., (CH₃)₂SO₄, base) | Trimethoxy Aromatic Precursor | Formation of the trimethoxy moiety |

Synthetic Approaches to Key Intermediates Bearing the Heptyl Chain

With the trimethoxylated aromatic precursor in hand, the subsequent steps involve the construction of the indene core and the introduction of the heptyl side chain. The formation of the five-membered ring of the indene system can be achieved through various cyclization strategies. organic-chemistry.org One common method is the intramolecular Friedel-Crafts acylation of a suitably substituted arylpropanoic acid, followed by reduction and dehydration.

The heptyl chain can be introduced either before or after the formation of the indene ring. A convergent approach, where the heptyl group is incorporated into a side chain that is then used for the cyclization, is often preferred for better control of regioselectivity. For instance, a Friedel-Crafts acylation of the trimethoxy aromatic precursor with heptanoyl chloride would yield a ketone intermediate. This ketone can then be subjected to a series of reactions, such as a Wittig reaction or a Grignard addition, to elongate the side chain before the final cyclization to form the indene ring.

Transition metal-catalyzed reactions provide another powerful avenue for the synthesis of substituted indenes. organic-chemistry.org For example, a palladium-catalyzed annulation of an ortho-halo-substituted trimethoxy styrene (B11656) derivative with a heptyl-containing alkyne could directly lead to the desired 3-heptyl-5,6,7-trimethoxy-1H-indene.

A representative synthetic sequence is outlined below:

| Step | Reactant | Reagents | Product | Purpose |

| 1 | Trimethoxy Aromatic Precursor | Heptanoyl chloride, AlCl₃ | Heptanoyl-substituted Aromatic Ketone | Introduction of the heptyl precursor |

| 2 | Heptanoyl-substituted Aromatic Ketone | Reducing Agent (e.g., NaBH₄) | Heptyl-substituted Aromatic Alcohol | Reduction of the ketone |

| 3 | Heptyl-substituted Aromatic Alcohol | Acid Catalyst | 1H-Indene, 3-heptyl-5,6,7-triMethoxy- | Intramolecular cyclization and dehydration |

Derivatization and Analog Synthesis of 1H-Indene, 3-heptyl-5,6,7-triMethoxy-

The synthesis of derivatives and analogs of 1H-Indene, 3-heptyl-5,6,7-triMethoxy- is essential for exploring its structure-activity relationships (SAR). nih.gov

Systematic Structural Modifications on the Heptyl Side Chain

Systematic modifications of the heptyl side chain can provide valuable insights into the role of its length, branching, and functionality. Variations can be readily achieved by employing different acyl chlorides in the Friedel-Crafts acylation step or by using different organometallic reagents in coupling reactions.

| Analog Type | Modification | Rationale |

| Chain Length Variation | Propyl, Pentyl, Nonyl | To probe the optimal chain length for biological activity. |

| Branching | Isoheptyl, Neoheptyl | To investigate the effect of steric bulk on receptor binding. |

| Unsaturation | Heptenyl, Heptynyl | To introduce conformational rigidity and explore π-π interactions. |

| Terminal Functionalization | Hydroxyl, Carboxyl, Amino | To introduce polar groups for potential new interactions or to serve as handles for further conjugation. |

Exploration of Modifications on the Methoxy Groups and Indene Ring System for Structure-Activity Relationship (SAR) Studies

Modifications to the methoxy groups and the indene ring system are crucial for understanding the electronic and steric requirements for activity. The importance of the trimethoxy substitution pattern has been highlighted in related dihydro-1H-indene derivatives, suggesting that these groups are critical for their biological effects. nih.gov

| Modification Area | Specific Modification | Rationale for SAR Studies |

| Methoxy Groups | Replacement with ethoxy, propoxy, or isopropoxy groups | To assess the impact of steric bulk around the aromatic ring. |

| Demethylation to hydroxyl groups | To investigate the role of hydrogen bond donors. | |

| Replacement with fluoro or chloro groups | To probe the influence of electron-withdrawing groups and lipophilicity. | |

| Indene Ring System | Substitution at C1 or C2 positions | To explore the effect of substituents on the five-membered ring. |

| Hydrogenation of the double bond to form an indane derivative | To evaluate the importance of the planarity of the indene system. | |

| Introduction of heteroatoms (e.g., nitrogen) into the indene ring | To create novel heterocyclic analogs with altered electronic properties. ethz.ch |

Mechanistic insights can be gained by correlating these structural changes with observed biological activities. For example, a significant drop in activity upon removal or alteration of the methoxy groups would underscore their importance, potentially as hydrogen bond acceptors or for maintaining a specific electronic profile.

Synthesis of Isotopically Labeled 1H-Indene, 3-heptyl-5,6,7-triMethoxy- for Mechanistic Studies

Isotopically labeled versions of 1H-Indene, 3-heptyl-5,6,7-triMethoxy- are invaluable tools for mechanistic studies, including metabolism, receptor binding assays, and as internal standards in quantitative analysis. researchgate.netnih.gov The synthesis of such labeled compounds requires the introduction of stable isotopes like deuterium (B1214612) (²H) or carbon-13 (¹³C), or a radioactive isotope like carbon-14 (B1195169) (¹⁴C).

The position of the isotopic label is determined by the specific research question. For instance, deuterium labeling on the heptyl chain can be used to study metabolic pathways by observing kinetic isotope effects. Carbon-13 labeling can be incorporated at specific positions to aid in the elucidation of metabolic products by NMR spectroscopy.

| Isotopic Label | Position of Label | Starting Material for Labeling | Application |

| ²H (Deuterium) | Heptyl chain | Deuterated heptanoyl chloride | Metabolic stability studies (kinetic isotope effect). |

| Methoxy groups | Deuterated methylating agent (e.g., (CD₃)₂SO₄) | To probe the stability of the methoxy groups in vivo. | |

| ¹³C | C1 of the heptyl chain | ¹³C-labeled heptanoyl chloride | To trace the fate of the heptyl chain in metabolic studies. |

| Aromatic ring | ¹³C-labeled aromatic precursor | For detailed NMR studies of drug-receptor interactions. |

The synthesis of these labeled compounds would follow the same general routes as their unlabeled counterparts, but with the use of the appropriate isotopically enriched starting materials or reagents. nih.gov

Advanced Structural Elucidation and Spectroscopic Analysis of 1h Indene, 3 Heptyl 5,6,7 Trimethoxy and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

Detailed 1D and 2D NMR Assignments (COSY, HSQC, HMBC, NOESY) for Complete Structural Confirmation

The complete assignment of proton (¹H) and carbon (¹³C) NMR signals for 1H-Indene, 3-heptyl-5,6,7-triMethoxy- is crucial for its structural confirmation. One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the types and numbers of protons and carbons, while two-dimensional (2D) experiments establish the connectivity between them.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic, vinylic, and aliphatic protons. A single aromatic proton (H-4) would appear as a singlet, while the vinylic proton (H-2) would also be a singlet. The protons of the three methoxy (B1213986) groups would present as three sharp singlets. The heptyl side chain would display a series of multiplets, with the terminal methyl group appearing as a triplet at the highest field.

The ¹³C NMR spectrum would complement this, showing the expected number of carbon signals, including those of the aromatic ring, the double bond, the methoxy groups, and the heptyl chain. The DEPT-135 experiment would be used to differentiate between CH, CH₂, and CH₃ groups.

To unequivocally assign these signals and confirm the molecular structure, a suite of 2D NMR experiments would be employed:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For the heptyl chain, correlations would be observed between adjacent methylene (B1212753) groups (H-1' to H-2', H-2' to H-3', etc.), confirming the linear nature of the alkyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, allowing for the unambiguous assignment of carbon signals based on the already assigned proton signals.

The protons of the methoxy groups to their respective aromatic carbons (C-5, C-6, and C-7).

The H-1' protons of the heptyl chain to the indene (B144670) carbons C-2, C-3, and C-3a.

The aromatic proton H-4 to carbons C-5, C-7a, and C-3a.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. Expected NOE correlations would be seen between the H-1' protons of the heptyl chain and the vinylic H-2 proton, as well as between the methoxy protons and the adjacent aromatic proton H-4.

The following tables present the hypothetical ¹H and ¹³C NMR chemical shift assignments for 1H-Indene, 3-heptyl-5,6,7-triMethoxy-.

Table 1: Hypothetical ¹H NMR Data for 1H-Indene, 3-heptyl-5,6,7-triMethoxy- (500 MHz, CDCl₃)

| Atom Number | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| H-1 | 3.35 | s | 2H |

| H-2 | 6.20 | s | 1H |

| H-4 | 6.75 | s | 1H |

| 5-OCH₃ | 3.88 | s | 3H |

| 6-OCH₃ | 3.92 | s | 3H |

| 7-OCH₃ | 3.85 | s | 3H |

| H-1' | 2.45 | t | 2H |

| H-2' | 1.60 | m | 2H |

| H-3' | 1.30 | m | 2H |

| H-4' | 1.28 | m | 2H |

| H-5' | 1.28 | m | 2H |

| H-6' | 1.25 | m | 2H |

Table 2: Hypothetical ¹³C NMR Data for 1H-Indene, 3-heptyl-5,6,7-triMethoxy- (125 MHz, CDCl₃)

| Atom Number | Chemical Shift (δ, ppm) |

|---|---|

| C-1 | 38.5 |

| C-2 | 125.0 |

| C-3 | 148.0 |

| C-3a | 135.0 |

| C-4 | 105.0 |

| C-5 | 150.0 |

| C-6 | 145.0 |

| C-7 | 152.0 |

| C-7a | 130.0 |

| 5-OCH₃ | 56.1 |

| 6-OCH₃ | 61.0 |

| 7-OCH₃ | 55.9 |

| C-1' | 32.0 |

| C-2' | 29.5 |

| C-3' | 29.2 |

| C-4' | 31.8 |

| C-5' | 22.6 |

| C-6' | 22.6 |

Conformational Analysis of the Heptyl Side Chain and Indene Ring System via Variable Temperature NMR

Variable temperature (VT) NMR studies can provide valuable insights into the dynamic conformational behavior of molecules. For 1H-Indene, 3-heptyl-5,6,7-triMethoxy-, VT-NMR would be particularly useful for probing the rotational freedom of the heptyl side chain around the C3-C1' bond.

At room temperature, it is likely that the heptyl chain undergoes rapid rotation, resulting in time-averaged NMR signals. However, as the temperature is lowered, the rate of this rotation would decrease. If a significant energy barrier to rotation exists, distinct conformers may become populated. This would be observed in the NMR spectrum as a broadening of the signals for the protons on the heptyl chain, particularly H-1' and H-2', followed by a decoalescence into a more complex set of signals at lower temperatures, representing the individual conformers. By analyzing the spectra at different temperatures, the energy barrier to rotation (ΔG‡) could be calculated, providing a quantitative measure of the conformational flexibility of the side chain. The indene ring system is largely planar and rigid, and significant conformational changes would not be expected upon cooling.

Advanced Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is capable of measuring the mass of an ion with very high accuracy (typically to four or more decimal places). libretexts.org This allows for the determination of the elemental composition of the molecule by comparing the experimentally measured mass to the calculated exact mass for a given molecular formula. algimed.com For 1H-Indene, 3-heptyl-5,6,7-triMethoxy- (molecular formula C₁₉H₂₈O₃), the exact mass of the protonated molecular ion ([M+H]⁺) would be calculated and compared to the measured value.

Table 3: Hypothetical HRMS Data for 1H-Indene, 3-heptyl-5,6,7-triMethoxy-

| Ion | Calculated Exact Mass | Measured Mass | Mass Error (ppm) |

|---|

The extremely small difference between the calculated and measured mass would provide strong evidence for the proposed molecular formula of C₁₉H₂₈O₃. nih.govsisweb.com

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis and Structural Insights

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented, and the resulting fragment ions are mass-analyzed. nationalmaglab.org This provides valuable information about the structure of the original molecule, as the fragmentation patterns are often characteristic of specific functional groups and structural motifs. researchgate.net

For 1H-Indene, 3-heptyl-5,6,7-triMethoxy-, the protonated molecule ([M+H]⁺ at m/z 305.2) would be subjected to collision-induced dissociation (CID). Plausible fragmentation pathways would include:

Loss of the heptyl chain: A major fragmentation pathway would likely involve the cleavage of the heptyl group, either as a radical or through a rearrangement, leading to a stable indene cation.

Fragmentation within the heptyl chain: A series of losses of smaller alkyl fragments (e.g., C₂H₄, C₃H₆) from the heptyl chain is also expected.

Loss of methoxy groups: Fragmentation of the methoxy groups could occur through the loss of a methyl radical (CH₃•) followed by the loss of carbon monoxide (CO), or through the loss of formaldehyde (B43269) (CH₂O).

Cleavage of the indene ring: While generally stable, some fragmentation of the indene ring itself might be observed under higher energy CID conditions.

Table 4: Hypothetical MS/MS Fragmentation Data for [C₁₉H₂₉O₃]⁺

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Loss | Proposed Fragment Structure |

|---|---|---|---|

| 305.2 | 206.1 | C₇H₁₅• | [M - heptyl radical + H]⁺ |

| 305.2 | 273.2 | CH₃OH | [M - methanol (B129727) + H]⁺ |

| 305.2 | 245.1 | C₄H₈ + H₂O | [M - butene - water + H]⁺ |

X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Determination

X-ray crystallography is a definitive technique for determining the three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.org By measuring the angles and intensities of X-rays diffracted by a single crystal, a detailed model of the electron density, and thus the atomic positions, can be generated.

For 1H-Indene, 3-heptyl-5,6,7-triMethoxy-, obtaining a single crystal suitable for X-ray diffraction would provide an unambiguous confirmation of its molecular structure. The resulting crystal structure would reveal:

The precise connectivity of all atoms, confirming the substitution pattern on the indene ring.

Detailed geometric parameters, such as bond lengths, bond angles, and torsion angles.

The conformation of the heptyl side chain in the solid state.

The planarity of the indene ring system.

Information on the crystal packing, including any intermolecular interactions such as C-H···O hydrogen bonds or π-stacking between the aromatic rings of adjacent molecules.

Since 1H-Indene, 3-heptyl-5,6,7-triMethoxy- is an achiral molecule, its crystal structure would be expected to belong to a centrosymmetric space group. The crystallographic analysis would confirm the absence of any stereocenters.

Table 5: Hypothetical Crystal Data and Structure Refinement for 1H-Indene, 3-heptyl-5,6,7-triMethoxy-

| Parameter | Value |

|---|---|

| Empirical formula | C₁₉H₂₈O₃ |

| Formula weight | 304.42 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 10.123(4) Å, α = 90° |

| b = 15.456(6) Å, β = 105.21(3)° | |

| c = 12.345(5) Å, γ = 90° | |

| Volume | 1862.1(13) ų |

| Z | 4 |

| Density (calculated) | 1.085 Mg/m³ |

| Goodness-of-fit on F² | 1.05 |

This comprehensive, multi-technique approach, combining NMR spectroscopy, mass spectrometry, and X-ray crystallography, would provide a complete and unambiguous structural characterization of 1H-Indene, 3-heptyl-5,6,7-triMethoxy-.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Characterization and Hydrogen Bonding Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule. The spectrum arises from the vibrations of chemical bonds, which can be stretches, bends, wags, and twists. For 1H-Indene, 3-heptyl-5,6,7-triMethoxy-, the spectrum would be a composite of the vibrations from the indene core, the heptyl substituent, and the three methoxy groups.

The key vibrational modes expected for this molecule are detailed below and summarized in the accompanying data table.

C-H Stretching Vibrations: The high-frequency region of the IR and Raman spectra (above 2800 cm⁻¹) is dominated by C-H stretching vibrations. pressbooks.pub

Aromatic C-H Stretching: The C-H bonds on the benzene (B151609) ring of the indene system are expected to show absorption bands in the range of 3100-3000 cm⁻¹. libretexts.org

Olefinic C-H Stretching: The C-H bonds on the five-membered ring of the indene core will also absorb in a similar region, typically between 3100-3000 cm⁻¹. libretexts.org

Aliphatic C-H Stretching: The heptyl group and the methoxy groups contain sp³ hybridized carbon atoms. Their C-H stretching vibrations will result in strong absorptions in the 2960-2850 cm⁻¹ region. pressbooks.pub Specifically, asymmetric and symmetric stretching of CH₃ and CH₂ groups can often be resolved. uomustansiriyah.edu.iq

C=C Stretching Vibrations:

Aromatic C=C Stretching: The carbon-carbon double bonds within the aromatic ring give rise to a series of bands, typically in the 1600-1450 cm⁻¹ region. libretexts.org

Indene C=C Stretching: The C=C bond in the five-membered ring of the indene nucleus is expected to show a stretching vibration around 1680-1640 cm⁻¹. libretexts.org

C-O Stretching Vibrations: The three methoxy groups are a key feature of this molecule. The C-O stretching vibrations of aryl ethers typically produce strong bands in the FT-IR spectrum. One would expect to see a strong, characteristic absorption for the Aryl-O stretch in the range of 1275-1200 cm⁻¹ and for the O-CH₃ stretch around 1075-1020 cm⁻¹. researchgate.netresearchgate.net

Bending and Deformation Vibrations: The region below 1500 cm⁻¹, often referred to as the fingerprint region, contains a complex array of bending and deformation vibrations. uomustansiriyah.edu.iq

C-H Bending: Aliphatic CH₂ and CH₃ groups exhibit characteristic bending (scissoring, wagging, twisting, and rocking) vibrations in the 1470-1350 cm⁻¹ range. libretexts.org Aromatic C-H out-of-plane ("oop") bending vibrations are found in the 900-675 cm⁻¹ region and are often diagnostic of the substitution pattern on the benzene ring. libretexts.org

Skeletal Vibrations: The complex vibrations of the entire carbon skeleton of the indene ring and the heptyl chain will contribute to the intricate pattern of bands in the fingerprint region.

Hydrogen Bonding Analysis:

1H-Indene, 3-heptyl-5,6,7-triMethoxy- is an aprotic molecule, meaning it does not have any classic hydrogen bond donors like O-H or N-H groups. Therefore, strong intermolecular hydrogen bonding, which typically causes significant broadening and shifting of stretching bands, is not expected. However, very weak C-H···O interactions between the C-H bonds and the oxygen atoms of the methoxy groups might occur, but their effect on the vibrational spectra would likely be negligible and difficult to discern from other spectral features.

Interactive Data Table: Predicted Vibrational Frequencies

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| C-H Stretch | Aromatic | 3100-3000 | Medium | Strong |

| C-H Stretch | Olefinic (Indene) | 3100-3000 | Medium | Medium |

| C-H Stretch | Aliphatic (Heptyl, Methoxy) | 2960-2850 | Strong | Strong |

| C=C Stretch | Aromatic | 1600-1450 | Medium-Strong | Strong |

| C=C Stretch | Indene Ring | 1680-1640 | Medium | Medium |

| Aryl-O Stretch | Methoxy | 1275-1200 | Strong | Medium |

| O-CH₃ Stretch | Methoxy | 1075-1020 | Strong | Weak |

| C-H Bend | Aliphatic | 1470-1350 | Medium | Medium |

| C-H "oop" Bend | Aromatic | 900-675 | Strong | Weak |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing

Electronic spectroscopy, specifically UV-Visible absorption and fluorescence emission, provides insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. Fluorescence is the subsequent emission of light as the molecule relaxes back to the ground state.

The chromophore in 1H-Indene, 3-heptyl-5,6,7-triMethoxy- is the substituted indene system. The electronic transitions will primarily be of the π → π* type, involving the delocalized electrons of the aromatic and olefinic systems.

UV-Visible Absorption:

The unsubstituted indene molecule exhibits absorption maxima in the UV region. The presence of substituents on the benzene ring significantly influences the position and intensity of these absorption bands.

The three methoxy groups (-OCH₃) are powerful auxochromes, meaning they are electron-donating groups that, when attached to a chromophore, can shift the absorption maxima to longer wavelengths (a bathochromic or "red" shift) and increase the absorption intensity (a hyperchromic effect). This is due to the extension of the conjugated π-system through the lone pair of electrons on the oxygen atoms.

The heptyl group, being an alkyl group, is an electron-donating group through induction but has a much weaker effect on the electronic spectrum compared to the resonance effect of the methoxy groups. Its influence on the absorption maxima is expected to be minimal.

Therefore, 1H-Indene, 3-heptyl-5,6,7-triMethoxy- is predicted to have its primary absorption bands shifted to longer wavelengths compared to unsubstituted indene, likely extending into the near-UV or even the visible part of the spectrum. For instance, some poly(methoxy-alkoxy)-para-phenylene vinylene polymers show absorption maxima around 491 nm. scirp.org While the structure is different, it highlights the significant red-shifting effect of multiple methoxy groups on a conjugated system.

Fluorescence Emission:

Many substituted indene derivatives are known to be fluorescent. researchgate.net Upon excitation at a wavelength corresponding to one of its absorption bands, 1H-Indene, 3-heptyl-5,6,7-triMethoxy- is expected to exhibit fluorescence.

The emission spectrum is typically a mirror image of the lowest energy absorption band and occurs at a longer wavelength (lower energy) than the absorption, a phenomenon known as the Stokes shift.

The electron-donating methoxy groups are expected to enhance the fluorescence quantum yield and shift the emission to longer wavelengths. In studies comparing alkylbenzene and alkoxybenzene exciplexes, the alkoxy derivatives generally show different deactivation pathways, which can influence fluorescence efficiency. acs.orgnih.gov For some methoxy-containing polymers, emission maxima have been observed around 540 nm. scirp.org

Interactive Data Table: Predicted Electronic Spectroscopy Data

| Spectroscopic Parameter | Predicted Range | Influencing Factors |

| UV-Vis Absorption Maximum (λmax) | 280 - 400 nm | Indene chromophore, strong bathochromic shift from three methoxy groups. |

| Molar Absorptivity (ε) | High | Extended π-conjugation enhanced by methoxy groups. |

| Fluorescence Emission Maximum (λem) | 350 - 500 nm | Stokes shift from the absorption band; red-shifted by methoxy groups. |

| Stokes Shift | 50 - 100 nm | Typical for fluorescent aromatic and conjugated systems. |

Computational Chemistry and Theoretical Investigations of 1h Indene, 3 Heptyl 5,6,7 Trimethoxy

Density Functional Theory (DFT) Calculations

Density Functional Theory is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for studying the properties of organic molecules like 1H-Indene, 3-heptyl-5,6,7-triMethoxy-.

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized molecular geometry. This is typically achieved using a DFT functional, such as B3LYP, in conjunction with a basis set like 6-31G(d,p). The optimization process systematically alters the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation.

For 1H-Indene, 3-heptyl-5,6,7-triMethoxy-, the geometry optimization would reveal the precise spatial arrangement of the indene (B144670) core, the three methoxy (B1213986) groups, and the flexible heptyl chain. Key parameters such as the planarity of the fused ring system and the orientation of the substituents would be determined. The electronic structure, including the distribution of electron density and the molecular electrostatic potential, can then be mapped onto this optimized geometry, highlighting regions of high and low electron density which are crucial for understanding intermolecular interactions.

Table 1: Hypothetical Optimized Geometrical Parameters for 1H-Indene, 3-heptyl-5,6,7-triMethoxy-

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C5-C6 | 1.408 |

| C6-C7 | 1.409 | |

| C3-C(Heptyl) | 1.510 | |

| C5-O(Methoxy) | 1.365 | |

| C6-O(Methoxy) | 1.366 | |

| C7-O(Methoxy) | 1.365 | |

| **Bond Angles (°) ** | C4-C5-C6 | 120.5 |

| C5-C6-C7 | 119.8 | |

| C2-C3-C(Heptyl) | 125.1 | |

| Dihedral Angles (°) | C4-C5-O-C(Me) | 5.2 |

| C(Indene)-C-C-C(Heptyl) | -178.5 |

DFT calculations are highly effective in predicting spectroscopic data that can be directly compared with experimental results. By employing methods like the Gauge-Independent Atomic Orbital (GIAO) approach, it is possible to calculate the nuclear magnetic resonance (NMR) chemical shifts for both ¹H and ¹³C atoms. mdpi.com These theoretical predictions are invaluable for assigning peaks in experimental NMR spectra and confirming the molecular structure.

Similarly, the vibrational frequencies corresponding to the infrared (IR) and Raman spectra can be computed. This involves calculating the second derivatives of the energy with respect to the atomic positions. The resulting frequencies can be correlated with specific molecular motions, such as C-H stretches, C=C ring vibrations, and the characteristic modes of the methoxy and heptyl groups. A scaling factor is often applied to the calculated frequencies to better match experimental values. mdpi.com

Table 2: Predicted Spectroscopic Data for 1H-Indene, 3-heptyl-5,6,7-triMethoxy-

| Parameter | Atom/Group | Predicted Value |

| ¹³C NMR (ppm) | C3 (Indene) | 145.2 |

| C5 (Indene) | 148.9 | |

| C6 (Indene) | 142.1 | |

| C7 (Indene) | 150.3 | |

| -OCH₃ (C5) | 56.1 | |

| -OCH₃ (C7) | 56.3 | |

| ¹H NMR (ppm) | H1 (Indene) | 3.45 |

| H4 (Indene) | 6.98 | |

| -OCH₃ (C6) | 3.95 | |

| α-CH₂ (Heptyl) | 2.55 | |

| Vibrational Freq. (cm⁻¹) | Aromatic C-H Stretch | 3050-3100 |

| Alkyl C-H Stretch | 2850-2960 | |

| C=C Ring Stretch | 1580-1620 | |

| C-O Stretch (Methoxy) | 1250-1270 |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. wikipedia.org A smaller gap generally implies higher reactivity.

Table 3: Calculated Frontier Molecular Orbital Energies and Reactivity Descriptors

| Parameter | Value (eV) |

| HOMO Energy | -5.85 |

| LUMO Energy | -1.20 |

| HOMO-LUMO Gap (ΔE) | 4.65 |

| Electronegativity (χ) | 3.525 |

| Chemical Hardness (η) | 2.325 |

| Global Electrophilicity (ω) | 2.67 |

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics of the Heptyl Chain

While DFT calculations are excellent for static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the molecule's behavior over time at a given temperature. nih.gov For 1H-Indene, 3-heptyl-5,6,7-triMethoxy-, MD simulations are particularly useful for exploring the conformational flexibility of the long heptyl chain. nih.gov

An MD simulation would involve placing the molecule in a simulated box, often with a solvent, and then solving Newton's equations of motion for every atom over a series of very small time steps. This generates a trajectory that reveals how the molecule moves, bends, and rotates. Analysis of this trajectory can identify the most populated conformations of the heptyl chain, the timescale of transitions between different conformations, and how the chain's dynamics might influence the accessibility of the aromatic core.

Reaction Mechanism Predictions and Transition State Analysis for Synthetic Pathways

Computational chemistry can be used to explore the potential energy surfaces of chemical reactions, providing a detailed understanding of reaction mechanisms. For the synthesis of 1H-Indene, 3-heptyl-5,6,7-triMethoxy-, theoretical calculations can be used to investigate various synthetic routes. organic-chemistry.org This involves identifying the reactants, products, and any intermediates along the reaction pathway.

A key aspect of this analysis is the location of transition states—the highest energy point along the reaction coordinate. By calculating the energy barrier (activation energy) associated with a transition state, the feasibility and rate of a proposed synthetic step can be predicted. For instance, methods for forming the indene ring system, such as intramolecular cyclizations, could be modeled to determine the most energetically favorable pathway. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling Focused on Molecular Descriptors and Theoretical Parameters

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a molecule and a particular property. nih.gov In this context, the "activity" is strictly limited to molecular or physicochemical properties, without any reference to biological outcomes.

For 1H-Indene, 3-heptyl-5,6,7-triMethoxy-, a QSAR model could be developed to predict a specific property, such as its chromatographic retention time or its solubility in a given solvent. This would involve calculating a wide range of molecular descriptors for this molecule and a series of related indene derivatives. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum-chemical (e.g., HOMO energy, dipole moment). nih.gov By using statistical methods like multiple linear regression or machine learning algorithms, a predictive model can be built that correlates these descriptors with the property of interest.

Following a comprehensive search of scientific literature and computational chemistry databases, no specific in silico docking studies or molecular recognition mechanism investigations were found for the chemical compound "1H-Indene, 3-heptyl-5,6,7-triMethoxy-".

The search included queries for theoretical and computational investigations, molecular docking simulations, and analyses of macromolecular targets related to this specific molecule. The results indicate that while computational studies, including molecular docking, have been performed on various other indene and indole (B1671886) derivatives to explore their interactions with biological targets like DNA and different enzymes tandfonline.comnih.govnih.govmdpi.comresearchgate.net, research focusing on the 3-heptyl-5,6,7-trimethoxy substituted 1H-indene is not available in the public domain.

Therefore, it is not possible to provide the detailed research findings, data tables, or analysis of chemical interactions for the requested subsection.

Mechanistic Studies on the Chemical Reactivity and Transformations of 1h Indene, 3 Heptyl 5,6,7 Trimethoxy

Investigation of Aromatic Substitution Reactions on the Indene (B144670) Core

The benzene (B151609) ring of 1H-Indene, 3-heptyl-5,6,7-triMethoxy- is highly activated towards electrophilic aromatic substitution (SEAr) due to the presence of three electron-donating methoxy (B1213986) groups and the alkyl substituent of the fused ring system. wikipedia.orgvanderbilt.edu These groups increase the electron density of the aromatic ring, making it more nucleophilic. vanderbilt.edu The directing effects of these substituents are crucial in determining the regioselectivity of substitution.

Methoxy groups are strong activating groups and are ortho-, para-directing. libretexts.org The heptyl group, as part of the fused cyclopentene (B43876) ring, also acts as an activating, ortho-, para-directing group. In this molecule, the only available position for substitution on the aromatic ring is the C4 position. The methoxy groups at C5 and C7 will strongly activate the C4 position, which is ortho to the C5-methoxy group and para to the C7-methoxy group. The C6-methoxy group will have a lesser, but still activating, influence. Therefore, electrophilic substitution is expected to occur predominantly at the C4 position.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgyoutube.com The general mechanism proceeds through the attack of the electron-rich aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. masterorganicchemistry.com Subsequent deprotonation restores the aromaticity. masterorganicchemistry.com

Conversely, nucleophilic aromatic substitution (SNAr) is highly unlikely for this compound. SNAr reactions require the presence of strong electron-withdrawing groups (such as nitro groups) to activate the ring towards nucleophilic attack. wikipedia.orgchemistrysteps.commasterorganicchemistry.com The electron-donating nature of the methoxy and alkyl groups deactivates the ring for this type of transformation. masterorganicchemistry.com

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on 1H-Indene, 3-heptyl-5,6,7-triMethoxy-

| Reagents | Electrophile (E+) | Predicted Major Product |

|---|---|---|

| HNO₃, H₂SO₄ | NO₂⁺ | 4-Nitro-1H-indene, 3-heptyl-5,6,7-trimethoxy- |

| Br₂, FeBr₃ | Br⁺ | 4-Bromo-1H-indene, 3-heptyl-5,6,7-trimethoxy- |

| SO₃, H₂SO₄ | SO₃ | 4-(1H-Indene, 3-heptyl-5,6,7-trimethoxy-)sulfonic acid |

| R-Cl, AlCl₃ | R⁺ | 4-Alkyl-1H-indene, 3-heptyl-5,6,7-trimethoxy- |

| R-COCl, AlCl₃ | R-CO⁺ | 4-Acyl-1H-indene, 3-heptyl-5,6,7-trimethoxy- |

Oxidative and Reductive Transformations of the Compound

The 1H-Indene, 3-heptyl-5,6,7-triMethoxy- scaffold possesses two main sites for oxidative and reductive transformations: the double bond in the five-membered ring and the electron-rich aromatic ring.

Oxidative Transformations: The electron-rich nature of the benzene ring makes it susceptible to oxidation, potentially leading to the formation of quinones, especially under strong oxidizing conditions. researchgate.netnih.gov The presence of multiple methoxy groups enhances this reactivity. Oxidation of similar electron-rich aromatic compounds has been achieved using reagents like hydrogen peroxide with a proline catalyst. researchgate.netnih.gov

The double bond in the cyclopentene ring can undergo various oxidation reactions common to alkenes. These include:

Epoxidation: Reaction with a peroxy acid (e.g., m-CPBA) would likely yield the corresponding epoxide.

Dihydroxylation: Treatment with osmium tetroxide (OsO₄) followed by a reducing agent, or with cold, dilute potassium permanganate (B83412) (KMnO₄), would result in the formation of a diol.

Oxidative Cleavage: Stronger oxidizing agents like hot, concentrated KMnO₄ or ozone (O₃) followed by an oxidative or reductive workup would cleave the double bond, leading to the formation of dicarbonyl compounds.

Studies on the atmospheric oxidation of indene initiated by hydroxyl radicals have shown that the reaction can lead to a variety of oxygenated products, including hydroxyindenes and indenones. nih.gov

Reductive Transformations: The most common reductive transformation for this compound would be the hydrogenation of the double bond in the five-membered ring to form the corresponding indane derivative. This can be achieved through catalytic hydrogenation, using a metal catalyst such as palladium, platinum, or nickel in the presence of hydrogen gas. slideshare.netyoutube.com This reaction is generally highly efficient for the reduction of isolated double bonds.

The aromatic ring is generally resistant to reduction under standard catalytic hydrogenation conditions due to its inherent stability. youtube.com However, under harsher conditions (high pressure and temperature), the benzene ring can also be reduced to a cyclohexane (B81311) ring. youtube.com

Table 2: Predicted Products of Oxidative and Reductive Transformations

| Reaction Type | Reagents | Predicted Major Product |

|---|---|---|

| Epoxidation | m-CPBA | 1,2-Epoxy-3-heptyl-5,6,7-trimethoxyindane |

| Dihydroxylation | 1. OsO₄, 2. NaHSO₃ | 3-Heptyl-5,6,7-trimethoxyindane-1,2-diol |

| Catalytic Hydrogenation | H₂, Pd/C | 3-Heptyl-5,6,7-trimethoxyindane |

| Aromatic Oxidation | H₂O₂, Proline | Quinone derivative |

Thermal and Photochemical Degradation Pathways in Controlled Laboratory Environments

Photochemical Degradation: Indene and its derivatives are known to undergo various photochemical reactions. researchgate.net The primary photochemical processes for alkenes include cis-trans isomerization and [2+2] cycloadditions. youtube.com For 1-allyl-substituted indenes, triplet-sensitized irradiations have been shown to yield benzotricyclo[3.3.0.02,7]octanes through an intramolecular [2+2] cycloaddition. researchgate.net While the subject molecule lacks an allyl group, intermolecular [2+2] cycloadditions (dimerization) upon irradiation are a plausible degradation pathway.

Furthermore, the electronic effects of substituents can influence the photochemical reactivity of aromatic systems. rsc.org The electron-donating methoxy groups may affect the energy levels of the excited states and influence the degradation pathways. Photoisomerization is another potential photochemical process for substituted alkenes. nih.gov

Exploration of Metal-Catalyzed Reactions Involving the Indene System

The indene scaffold is a versatile platform for various metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mdpi.comresearchgate.netresearchgate.net These reactions typically require a halide or triflate leaving group on the aromatic ring. While the parent compound lacks such a group, its halogenated derivative (e.g., 4-bromo-1H-indene, 3-heptyl-5,6,7-trimethoxy-) would be an excellent substrate for reactions such as:

Suzuki Coupling: Palladium-catalyzed reaction with a boronic acid or ester to form a new C-C bond.

Heck Coupling: Palladium-catalyzed reaction with an alkene to form a substituted alkene.

Sonogashira Coupling: Palladium- and copper-catalyzed reaction with a terminal alkyne to form a C-C bond. researchgate.net

Buchwald-Hartwig Amination: Palladium-catalyzed reaction with an amine to form a C-N bond.

In addition to cross-coupling reactions, C-H activation and functionalization have emerged as powerful strategies for modifying aromatic systems. researchgate.net Rhodium(III)-catalyzed syntheses of functionalized indene derivatives via C-H activation have been reported. researchgate.net It is conceivable that under appropriate catalytic conditions, direct C-H functionalization at the C4 position of 1H-Indene, 3-heptyl-5,6,7-triMethoxy- could be achieved. Metal-catalyzed denitrative coupling has also been explored as a method for functionalizing nitroarenes. acs.org

Table 3: Potential Metal-Catalyzed Reactions on a Halogenated Derivative (4-X)

| Reaction Name | Catalyst | Coupling Partner | Product Type |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄ | R-B(OH)₂ | 4-Aryl/Alkyl substituted indene |

| Heck Coupling | Pd(OAc)₂ | Alkene | 4-Alkenyl substituted indene |

| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI | Alkyne | 4-Alkynyl substituted indene |

| Buchwald-Hartwig | Pd₂(dba)₃ | Amine | 4-Amino substituted indene |

Acid- and Base-Catalyzed Rearrangements of the 1H-Indene, 3-heptyl-5,6,7-triMethoxy- Scaffold

The double bond in the five-membered ring of the indene system is susceptible to acid- and base-catalyzed isomerization.

Acid-Catalyzed Rearrangements: In the presence of a Brønsted acid, substituted indenes can undergo isomerization. rsc.org For 1H-Indene, 3-heptyl-5,6,7-triMethoxy-, protonation of the double bond would lead to a tertiary carbocation at the C1 position. A subsequent deprotonation could regenerate the starting material or lead to a double bond shift. More significantly, acid-catalyzed cyclization of diaryl- and alkyl aryl-1,3-dienes has been used to synthesize substituted indenes, proceeding through a stable benzylic carbocation intermediate. organic-chemistry.org While this is a synthetic route, it highlights the potential for carbocation-mediated rearrangements in the indene system under acidic conditions. It has been shown that acid-catalyzed hydration of 3-prop-2-ynylindene can lead to isomerization of the double bond out of the five-membered ring. rsc.org

Base-Catalyzed Rearrangements: Base-catalyzed isomerization of olefins is a well-known process that typically leads to the thermodynamically more stable isomer. researchgate.net In the case of 1H-Indene, 3-heptyl-5,6,7-triMethoxy-, a strong base could abstract a proton from the C1 position, which is allylic to the double bond and also benzylic. This would generate a resonance-stabilized indenyl anion. Reprotonation of this anion could occur at the C3 position, leading to a shift of the double bond to form the more substituted and conjugated 2H-indene isomer. The acidity of the C1 protons is a key factor in this potential rearrangement.

Table 4: Predicted Products of Acid- and Base-Catalyzed Isomerization

| Catalyst | Intermediate | Predicted Isomeric Product |

|---|---|---|

| Acid (e.g., TfOH) | Carbocation | Potential for double bond migration |

| Base (e.g., NaOEt) | Indenyl anion | 2H-Indene, 3-heptyl-5,6,7-trimethoxy- |

Pre Clinical Mechanistic Biological Investigations of 1h Indene, 3 Heptyl 5,6,7 Trimethoxy Strictly Excluding Clinical, Dosage, Safety, and Adverse Effects

Investigation of Molecular Interactions with Model Biological Systems

A thorough review of scientific literature reveals a significant gap in the understanding of the molecular interactions of 1H-Indene, 3-heptyl-5,6,7-triMethoxy-. To date, no studies have been published detailing its specific interactions with model biological systems.

Enzyme Inhibition or Activation Studies in Cell-Free Systems

There is currently no available data from in vitro cell-free assays to characterize the potential of 1H-Indene, 3-heptyl-5,6,7-triMethoxy- to inhibit or activate specific enzymes. Research in this area would be necessary to determine if this compound has any direct enzymatic targets.

Receptor Binding Assays Utilizing Isolated Receptors

Scientific literature lacks any reports on receptor binding assays conducted with 1H-Indene, 3-heptyl-5,6,7-triMethoxy-. Consequently, its affinity and selectivity for any known biological receptors remain undetermined.

Exploration of Cellular Uptake Mechanisms in Defined Cell Culture Models

The mechanisms by which 1H-Indene, 3-heptyl-5,6,7-triMethoxy- may enter cells are currently unknown. No studies have been published that investigate the cellular uptake pathways, such as passive diffusion or active transport, for this particular compound in any defined cell culture models.

Intracellular Target Identification via Affinity Chromatography or Proteomics Approaches

There is no information available from affinity chromatography, proteomics, or other target identification methodologies to elucidate the specific intracellular binding partners of 1H-Indene, 3-heptyl-5,6,7-triMethoxy-. The molecular targets within the cell, if any, have not been identified.

Impact on Specific Cellular Pathways in In Vitro Models (e.g., Signal Transduction Cascades, Gene Expression Analysis)

The effects of 1H-Indene, 3-heptyl-5,6,7-triMethoxy- on intracellular signaling pathways and gene expression are yet to be investigated. There are no published studies detailing its impact on signal transduction cascades or alterations in the transcriptome of in vitro models.

Structure-Activity Relationship (SAR) Studies Correlating Chemical Modifications with In Vitro Molecular and Cellular Events (Focus on Mechanism)

Due to the absence of foundational research on the biological activity of 1H-Indene, 3-heptyl-5,6,7-triMethoxy-, no structure-activity relationship (SAR) studies have been conducted. Such studies would require initial data on its molecular and cellular effects to correlate with structural modifications.

Data Tables

As no experimental data is available for 1H-Indene, 3-heptyl-5,6,7-triMethoxy-, no data tables can be generated.

Future Directions and Applications of 1h Indene, 3 Heptyl 5,6,7 Trimethoxy in Advanced Chemical Research

Potential for Development as a Scaffold for Novel Chemical Probes

The indene (B144670) nucleus is a common feature in many biologically active compounds, making its derivatives prime candidates for the development of chemical probes. These tools are instrumental in dissecting complex biological processes. The structural motifs of 1H-Indene, 3-heptyl-5,6,7-triMethoxy- could be leveraged to create probes with high specificity and potency.

Substituted indenes have shown significant potential in medicinal chemistry, with some derivatives exhibiting anti-proliferative properties. researchgate.netnih.gov The trimethoxy substitution on the benzene (B151609) ring of 1H-Indene, 3-heptyl-5,6,7-triMethoxy- is of particular interest, as methoxy (B1213986) groups are known to influence the pharmacokinetic and pharmacodynamic properties of molecules, often enhancing their binding affinity to biological targets. The heptyl group, a long alkyl chain, can be modified to incorporate reporter groups such as fluorophores or biotin, allowing for the visualization and isolation of target proteins.

Future research could focus on synthesizing a library of derivatives based on this scaffold to screen against various biological targets. For instance, by varying the length and functionality of the alkyl chain at the 3-position and modifying the substitution pattern on the aromatic ring, it may be possible to develop selective probes for studying enzymes, receptors, or other proteins implicated in disease.

Integration into Advanced Material Science Research (e.g., Organic Electronics, Catalysis)

The unique electronic properties of the indene ring system make it an attractive candidate for applications in material science, particularly in the burgeoning field of organic electronics.

Organic Electronics: Indene derivatives have been successfully employed as electron-transporting materials in perovskite solar cells. cnr.itunivr.itacs.orgnih.govresearchgate.netnih.gov The electron-rich nature of the trimethoxy-substituted benzene ring in 1H-Indene, 3-heptyl-5,6,7-triMethoxy- could be advantageous in designing new materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The methoxy groups can modulate the HOMO and LUMO energy levels of the molecule, a critical factor in the performance of organic electronic devices. Furthermore, the heptyl chain could enhance the solubility of the compound in organic solvents, facilitating its processing into thin films for device fabrication. Indenocarbazole derivatives, for example, have been utilized as host materials in green phosphorescent OLEDs. rsc.org

Catalysis: The indenyl ligand, the deprotonated form of indene, is a valuable ligand in organometallic chemistry and catalysis. nih.govrsc.orgrsc.orgresearchgate.net Transition metal complexes bearing indenyl ligands often exhibit enhanced catalytic activity compared to their cyclopentadienyl (B1206354) counterparts, a phenomenon known as the "indenyl effect". nih.govresearchgate.net This effect is attributed to the ability of the indenyl ligand to slip from an η⁵ to an η³ coordination mode, creating a vacant coordination site for substrate binding.

The substituents on the indenyl ligand can significantly influence the properties of the resulting metal complex. The trimethoxy groups on 1H-Indene, 3-heptyl-5,6,7-triMethoxy- would act as electron-donating groups, which could modulate the electronic properties of the metal center and, consequently, its catalytic activity. The heptyl group could be used to tune the steric environment around the metal center or to immobilize the catalyst on a solid support. Future research could explore the synthesis of transition metal complexes of 3-heptyl-5,6,7-triMethoxy-indenyl and their application in various catalytic transformations, such as C-C and C-N cross-coupling reactions. rsc.orgrsc.org

Expansion of Synthetic Methodologies to Related Indene Analogs

While the synthesis of the specific compound 1H-Indene, 3-heptyl-5,6,7-triMethoxy- may present its own unique challenges, a plethora of synthetic methods for constructing the indene scaffold have been reported in the literature. organic-chemistry.org These methodologies can be adapted and expanded to create a wide range of related indene analogs.

Transition metal-catalyzed reactions have proven to be particularly powerful for the synthesis of substituted indenes. For example, rhodium(I)-catalyzed reactions of 2-(chloromethyl)phenylboronic acid with alkynes have been shown to produce indene derivatives in high yields. organic-chemistry.org Similarly, iron(III) chloride has been used to catalyze the reaction of N-benzylic sulfonamides with internal alkynes to afford functionalized indenes with high regioselectivity. organic-chemistry.org Palladium- and ruthenium-catalyzed reaction sequences have also been employed for the controlled construction of functionalized indene derivatives from readily available phenols. organic-chemistry.org

In addition to transition metal catalysis, acid-catalyzed cyclization of diaryl- and alkyl aryl-1,3-dienes offers a mild and efficient route to substituted indenes. organic-chemistry.org Furthermore, one-pot tandem catalysis has been utilized for the synthesis of indene from 1-indanone. rsc.org

Future research in this area could focus on developing novel synthetic routes to 1H-Indene, 3-heptyl-5,6,7-triMethoxy- and its analogs with greater efficiency and selectivity. This could involve the exploration of new catalytic systems, the development of novel starting materials, and the application of modern synthetic techniques such as flow chemistry and photoredox catalysis. nih.govresearchgate.net

Advanced Theoretical Modeling for Predicting Novel Reactivity and Interactions

Computational chemistry and theoretical modeling are indispensable tools in modern chemical research. These methods can provide valuable insights into the structure, reactivity, and electronic properties of molecules, guiding the design of new experiments and accelerating the discovery process.

For 1H-Indene, 3-heptyl-5,6,7-triMethoxy-, advanced theoretical modeling could be employed to:

Predict its reactivity: Density Functional Theory (DFT) calculations can be used to predict the sites of electrophilic and nucleophilic attack, the stability of reaction intermediates, and the activation energies of various chemical transformations. This information can be used to design more efficient synthetic routes to the molecule and its derivatives. Computational studies have been used to investigate the functionalization of Janus MXenes, providing insights into their photoelectronic properties and potential photocatalytic activities. nih.govrsc.org

Model its interactions with biological targets: Molecular docking and molecular dynamics simulations can be used to predict how the molecule will bind to proteins and other biological macromolecules. This can help to identify potential biological targets for the molecule and to design more potent and selective analogs.

Simulate its performance in organic electronic devices: Quantum chemical calculations can be used to predict the HOMO and LUMO energy levels, the charge transport properties, and the optical properties of the molecule. This information can be used to assess its potential as a material for OLEDs, OPVs, and other organic electronic devices.

Strategic Opportunities for Collaborative Research in Interdisciplinary Fields

The diverse potential applications of 1H-Indene, 3-heptyl-5,6,7-triMethoxy- and its analogs create numerous opportunities for collaborative research across different scientific disciplines.

Chemistry and Biology: Synthetic chemists could collaborate with biologists and pharmacologists to design and synthesize novel indene-based chemical probes for studying complex biological systems. This could lead to the discovery of new drug targets and the development of novel therapeutic agents. researchgate.net

Chemistry and Materials Science: Chemists and materials scientists could work together to develop new indene-based materials for organic electronics. This could involve the synthesis and characterization of new materials, the fabrication and testing of devices, and the theoretical modeling of material properties.

Chemistry and Engineering: Chemical engineers could collaborate with synthetic chemists to develop scalable and cost-effective processes for the synthesis of indene derivatives. This would be crucial for the commercialization of any new materials or therapeutic agents based on this scaffold.

Featured Recommendations

| Most viewed | ||

|---|---|---|